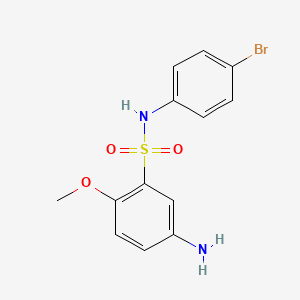

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide

Description

5-Amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with an amino group (-NH₂) at position 5, a methoxy group (-OCH₃) at position 2, and a sulfonamide moiety linking the benzene ring to a 4-bromophenyl group. Its synthesis typically involves coupling reactions using reagents such as 2-phenyl-1H-imidazole-4-carboxylic acid, HOBt, and EDC in DMF/CH₂Cl₂ under microwave or thermal conditions .

This structural feature is shared with other halogenated sulfonamides, which are widely explored for their pharmacological properties.

Properties

IUPAC Name |

5-amino-N-(4-bromophenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUKMPUZMALMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physical and Chemical Properties

Molecular Structure and Identification

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide is characterized by the following properties:

- Chemical Formula: C13H13BrN2O3S

- Molecular Weight: 357.22 g/mol

- CAS Registry Number: 379729-38-1

- SMILES Notation: O=S(C1=CC(N)=CC=C1OC)(NC2=CC=C(Br)C=C2)=O

The structure consists of a 5-amino-2-methoxybenzene core with a sulfonamide group at position 1, which is bonded to a 4-bromophenyl group. The presence of the amino group, methoxy substituent, and bromine atom provides multiple reactive sites for potential transformations.

Physical Properties

Based on available data, this compound exhibits the following physical properties:

Chemical Reactivity

The compound contains several functional groups that influence its chemical behavior:

- Amino Group (-NH2): Nucleophilic, can participate in various reactions including acylation, alkylation, and diazonium salt formation

- Methoxy Group (-OCH3): Electron-donating, activates the aromatic ring toward electrophilic substitution

- Sulfonamide Linkage (-SO2NH-): Moderately acidic NH, can be deprotonated under basic conditions

- Bromine Substituent: Can participate in coupling reactions, substitutions, and metal-halogen exchange reactions

These functional groups provide multiple reactive sites that can be exploited in further transformations or may require protection during synthesis.

General Synthetic Approaches for Sulfonamides

Classical Sulfonamide Synthesis

The most common and direct approach to sulfonamide synthesis involves the reaction of sulfonyl chlorides with amines. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

Based on similar compounds, a typical procedure for sulfonamide synthesis involves:

"Sodium acetate was dissolved in water following a previously established protocol, after which sulfonyl chloride and the amine were introduced to the solution. The reaction mixture was heated to 80–85 °C and stirred continuously. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC) using a 2:1 ratio of n-hexane to ethyl acetate, the solid product was isolated by filtration. The product was then recrystallized from absolute ethanol to obtain pure compounds."

This approach represents a potential method for synthesizing this compound, using either 5-amino-2-methoxybenzenesulfonyl chloride with 4-bromoaniline, or 4-bromophenylsulfonyl chloride with 5-amino-2-methoxyaniline.

Preparation of Sulfonyl Chloride Intermediates

Sulfonyl chlorides are key intermediates in sulfonamide synthesis. They can be prepared through various methods:

Chlorosulfonation of Aromatic Compounds

From related research, a method for chlorosulfonation is described:

"The chlorosulfonation of the amide 2 was achieved by the reaction with chlorosulfonic acid overnight to afford 4-(5-chloro-2-methoxybenzamido-N-methylene) benzene sulfonyl chloride 3 in a yield of 90%."

This direct chlorosulfonation approach could potentially be applied to synthesize a suitable sulfonyl chloride intermediate for our target compound.

Oxidation and Chlorination of Thiols

Another approach involves the oxidation of thiols to sulfonic acids followed by chlorination:

"Cyclization of 4 in acidic medium at 0 °C for 6 h produced the thiol intermediate 5. The preparation of the next key intermediate, the sulfonyl chloride 6, from thiol 5 by treatment with chlorine was then optimized in different solvents, e.g. acetic acid/water, methylene chloride/water and 1,2-dichloroethane/water."

This approach offers an alternative route to sulfonyl chlorides that might be applicable to our synthesis.

Proposed Synthesis Routes for this compound

Based on the general synthetic approaches and information from the literature, we can propose several potential routes for the synthesis of this compound.

Route 1: From 5-amino-2-methoxybenzenesulfonyl chloride

This route involves the direct reaction of 5-amino-2-methoxybenzenesulfonyl chloride with 4-bromoaniline:

Step 1: Preparation of 5-amino-2-methoxybenzenesulfonyl chloride

- Starting from 5-amino-2-methoxybenzene

- Treatment with chlorosulfonic acid at controlled temperature (typically -10°C to 0°C)

- Workup to isolate the sulfonyl chloride intermediate

Step 2: Reaction with 4-bromoaniline to form the sulfonamide

- Reaction of the sulfonyl chloride with 4-bromoaniline in the presence of a base (e.g., sodium acetate, triethylamine, or pyridine)

- Typically performed in a suitable solvent (e.g., dichloromethane, water, or a mixture)

- Workup and purification to obtain the target compound

Drawing from related sulfonamide syntheses, the coupling reaction could follow this procedure:

"A solution of sodium carbonate (0.25 g, 2.36 mmol) in distilled water (3 ml) was added to a solution of 4-(5-chloro-2-methoxybenzamido-N-methylene) benzene sulfonyl chloride (3, 0.88 g, 2.35 mmol) in dichloromethane (DCM, 6 ml). The appropriate amine (3.59 mmol) was added portionwise to the reaction mixture with continuous stirring. The stirring was continued for 24 h at room temperature. The organic solvent was evaporated under vacuum. The residue was acidified by 1N HCl. The precipitate was filtered, washed several times with distilled water and crystallized from methanol to give benzamide derivatives."

A challenge with this route might be the reactivity of the amino group during chlorosulfonation, which could lead to side reactions. This might necessitate a protection-deprotection strategy, as outlined in Route 2.

Route 2: Protection-Deprotection Strategy

This route involves protecting the amino group before chlorosulfonation:

Step 1: Protection of the amino group in 5-amino-2-methoxybenzene

- Reaction with a suitable protecting group (e.g., acetyl, Boc, or Cbz)

- Typically performed in the presence of a base

Step 2: Chlorosulfonation of the protected compound

- Treatment with chlorosulfonic acid under controlled conditions

- Workup to isolate the sulfonyl chloride intermediate

Step 3: Reaction with 4-bromoaniline

- Coupling of the sulfonyl chloride with 4-bromoaniline in the presence of a base

- Workup to isolate the protected sulfonamide

Step 4: Deprotection of the amino group

- Removal of the protecting group under appropriate conditions (depending on the protecting group used)

- Workup and purification to obtain the target compound

This approach would avoid potential side reactions involving the amino group during chlorosulfonation. The choice of protecting group would depend on its stability under the reaction conditions and the ease of removal.

Route 3: Via 4-bromophenylsulfonyl chloride

This alternative route involves the reaction of 4-bromophenylsulfonyl chloride with 5-amino-2-methoxyaniline:

Step 1: Preparation or acquisition of 4-bromophenylsulfonyl chloride

- Could be prepared from 4-bromobenzenesulfonic acid or through chlorosulfonation of bromobenzene

Step 2: Reaction with 5-amino-2-methoxyaniline

- Coupling reaction in the presence of a base

- Workup and purification to obtain the target compound

This route might offer advantages if 4-bromophenylsulfonyl chloride is more readily available or if the amino group in 5-amino-2-methoxyaniline is less problematic in the coupling reaction compared to the chlorosulfonation step in Route 1.

Route 4: Via Nitro Reduction

This route involves the preparation of 5-nitro-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide followed by reduction of the nitro group:

Step 1: Preparation of 5-nitro-2-methoxybenzenesulfonyl chloride

- Starting from 5-nitro-2-methoxybenzene

- Chlorosulfonation under controlled conditions

Step 2: Reaction with 4-bromoaniline

- Coupling to form 5-nitro-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide

Step 3: Reduction of the nitro group

- Using an appropriate reducing agent (e.g., iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation)

- Workup and purification to obtain the target compound

This route avoids potential issues with the amino group during chlorosulfonation by using a nitro group instead, which is later reduced to the amino group.

Optimization of Reaction Conditions

The synthesis of this compound requires careful optimization of reaction conditions to achieve high yields and purity. Based on the available information, several key parameters need to be optimized.

Temperature and Time

Temperature and reaction time can significantly impact the efficiency and selectivity of the reactions involved in the synthesis. From the literature, we can extract the following information about temperature and time conditions used for similar reactions:

These values provide a starting point for optimizing the temperature and time for the specific steps in the synthesis of this compound.

Solvent Selection

The choice of solvent can significantly impact reaction efficiency, yield, and purity. From the literature, various solvents have been used in similar reactions:

The optimal solvent would depend on the solubility of the reactants, the specific reaction mechanism, and considerations such as ease of workup and environmental impact.

Base Selection

The choice of base is critical in sulfonamide synthesis, particularly in the coupling of sulfonyl chlorides with amines. Various bases have been used in similar reactions:

| Reaction Type | Base | Source |

|---|---|---|

| Sulfonyl chloride coupling | Sodium carbonate | |

| N-sulfonylation | Sodium acetate | |

| Alkylation | Lithium hydride, Calcium hydride | , |

| Suzuki-Miyaura coupling | Potassium phosphate |

The choice of base would depend on the specific reaction, the acid-base properties of the reactants, and considerations such as solubility and ease of handling.

Detailed Experimental Procedures

Based on the synthetic routes proposed and information from similar compounds, detailed experimental procedures for the preparation of this compound are presented below.

Route 1: Preparation via 5-amino-2-methoxybenzenesulfonyl chloride

Preparation of 5-amino-2-methoxybenzenesulfonyl chloride

Materials:

- 5-amino-2-methoxybenzene (1.0 equiv)

- Chlorosulfonic acid (3.0 equiv)

- Dichloromethane (anhydrous)

- Ice bath

Procedure:

- Place 5-amino-2-methoxybenzene in a round-bottom flask and add anhydrous dichloromethane.

- Cool the solution to -10°C using an ice-salt bath.

- Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 0°C.

- Allow the reaction to warm to room temperature and stir for an additional 4 hours.

- Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfonyl chloride.

- Use the crude sulfonyl chloride directly in the next step due to its potential instability.

Coupling with 4-bromoaniline

Materials:

- 5-amino-2-methoxybenzenesulfonyl chloride (1.0 equiv)

- 4-bromoaniline (1.2 equiv)

- Sodium carbonate (2.0 equiv)

- Dichloromethane

- Water

- Ice bath

Procedure:

- Dissolve 5-amino-2-methoxybenzenesulfonyl chloride in dichloromethane and cool to 0°C.

- Prepare a solution of sodium carbonate in water and add it to the sulfonyl chloride solution.

- Add 4-bromoaniline portionwise to the reaction mixture while maintaining the temperature below 10°C.

- Allow the reaction to warm to room temperature and stir for 24 hours.

- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

- Concentrate the organic layer to obtain the crude product.

- Purify the crude product by recrystallization from methanol or by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Route 2: Preparation via Protection-Deprotection Strategy

Protection of 5-amino-2-methoxybenzene

Materials:

- 5-amino-2-methoxybenzene (1.0 equiv)

- Acetic anhydride (1.2 equiv) or alternative protecting reagent

- Pyridine (1.5 equiv)

- Dichloromethane

Procedure:

- Dissolve 5-amino-2-methoxybenzene in dichloromethane.

- Add pyridine followed by acetic anhydride (or alternative protecting reagent) dropwise at 0°C.

- Allow the reaction to warm to room temperature and stir for 4 hours.

- Quench the reaction with water and extract with dichloromethane.

- Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the protected compound.

Chlorosulfonation of the Protected Compound

Materials:

- Protected 5-amino-2-methoxybenzene (1.0 equiv)

- Chlorosulfonic acid (3.0 equiv)

- Dichloromethane (anhydrous)

- Ice bath

Procedure:

- Follow a procedure similar to 6.1.1, using the protected compound instead of 5-amino-2-methoxybenzene.

Coupling with 4-bromoaniline

Materials:

- Protected 5-amino-2-methoxybenzenesulfonyl chloride (1.0 equiv)

- 4-bromoaniline (1.2 equiv)

- Sodium carbonate (2.0 equiv)

- Dichloromethane

- Water

Procedure:

- Follow a procedure similar to 6.1.2, using the protected sulfonyl chloride.

Deprotection

Materials:

- Protected this compound (1.0 equiv)

- Appropriate deprotection reagents (depending on the protecting group)

- Suitable solvent

Procedure:

- For acetyl protection: Dissolve the protected compound in methanol and add hydrazine hydrate (10 equiv). Reflux for 4 hours.

- For Boc protection: Dissolve the protected compound in dichloromethane and add trifluoroacetic acid (excess). Stir at room temperature for 2 hours.

- Work up the reaction appropriately (extraction, neutralization, etc.) and purify the product as described in 6.1.2.

Route 4: Preparation via Nitro Reduction

Preparation of 5-nitro-2-methoxybenzenesulfonyl chloride

Materials:

- 5-nitro-2-methoxybenzene (1.0 equiv)

- Chlorosulfonic acid (3.0 equiv)

- Dichloromethane (anhydrous)

- Ice bath

Procedure:

- Follow a procedure similar to 6.1.1, using 5-nitro-2-methoxybenzene instead of 5-amino-2-methoxybenzene.

Coupling with 4-bromoaniline

Materials:

- 5-nitro-2-methoxybenzenesulfonyl chloride (1.0 equiv)

- 4-bromoaniline (1.2 equiv)

- Sodium carbonate (2.0 equiv)

- Dichloromethane

- Water

Procedure:

- Follow a procedure similar to 6.1.2, using 5-nitro-2-methoxybenzenesulfonyl chloride.

Reduction of the Nitro Group

Materials:

- 5-nitro-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide (1.0 equiv)

- Iron powder (5.0 equiv)

- Ammonium chloride (2.0 equiv)

- Ethanol/water (3:1)

- Reflux setup

Procedure:

- Dissolve 5-nitro-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide in a mixture of ethanol and water.

- Add ammonium chloride and iron powder.

- Heat the mixture to reflux for 4 hours.

- Filter the reaction mixture through Celite to remove iron salts.

- Concentrate the filtrate, add water, and extract with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

After synthesis, the compound needs to be purified and characterized to confirm its identity and purity.

Purification Methods

Based on methodologies employed for similar compounds, the following purification approaches are recommended:

For this compound, a combination of these methods might be necessary to achieve high purity.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of the synthesized compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would show characteristic signals for:

- Aromatic protons (typically 7-8 ppm)

- Methoxy protons (typically 3.8-4.0 ppm)

- Amino protons (typically 3.5-5.0 ppm, broad)

- Sulfonamide NH (typically 9-10 ppm)

13C NMR would provide additional structural confirmation, showing signals for aromatic carbons, the methoxy carbon, and carbons directly attached to heteroatoms.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (expected m/z = 357 for the molecular ion) and show characteristic isotope patterns due to the presence of bromine (with characteristic M and M+2 peaks in approximately 1:1 ratio due to the nearly equal natural abundance of 79Br and 81Br isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

- N-H stretching of amino and sulfonamide groups

- C-O stretching of the methoxy group

- S=O stretching of the sulfonamide group

- C-Br stretching

Elemental Analysis

Elemental analysis would confirm the elemental composition of the compound, with expected percentages for C, H, N, S, and Br matching the theoretical values for C13H13BrN2O3S.

Chemical Reactions Analysis

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Mechanism of Action:

The compound has been identified as a potential antitumor agent due to its ability to interfere with microtubule dynamics. It acts by binding to the colchicine site on tubulin, leading to microtubule destabilization, which is crucial for cell division. This mechanism is similar to that of well-known antitumor drugs like colchicine and vincristine .

Case Studies:

- In vitro Studies: Research has shown that derivatives of 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MDA-MB-231. The most potent analogs demonstrated sub-micromolar IC50 values, indicating strong antiproliferative effects .

- Cell Cycle Arrest: Treatment with these compounds has been observed to induce G2/M phase cell cycle arrest followed by apoptotic cell death. This was confirmed through flow cytometry and immunofluorescence studies that assessed microtubule integrity .

Inhibition of Carbonic Anhydrases

Targeting Carbonic Anhydrase IX:

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibiting CA IX can disrupt the tumor microenvironment and reduce tumor growth and metastasis .

Research Findings:

- Synthesis and Evaluation: Novel saccharide-modified sulfonamides, including derivatives of this compound, have shown promising inhibitory activity against CA IX with IC50 values in the nanomolar range. These compounds also demonstrated the ability to reverse tumor microenvironment acidification, enhancing their therapeutic potential .

Structure-Activity Relationship Studies

Optimization of Biological Activity:

The structure-activity relationship (SAR) studies have been pivotal in optimizing the biological activity of sulfonamide derivatives. Modifications at various positions on the phenyl ring have been systematically explored to enhance potency and selectivity against cancer cells while minimizing off-target effects .

Key Findings:

- Compounds with bromine or methoxy substitutions showed enhanced antiproliferative activity compared to their unsubstituted counterparts. The presence of hydrophobic groups was found to correlate positively with increased potency against cancer cell lines .

Summary of Biological Activities

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Tubulin | <0.919 | Microtubule destabilization |

| Saccharide-modified derivatives | Carbonic Anhydrase IX | 51.6 - 99.6 nM | Enzyme inhibition |

Mechanism of Action

The mechanism of action of 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations:

Halogen Effects: Bromine, chlorine, and iodine substituents at the para position are common in sulfonamide derivatives. Evidence from maleimide derivatives (e.g., N-(4-halophenyl)maleimides) suggests minimal differences in inhibitory potency (IC₅₀) among halogen variants (Br: 4.37 μM; I: 4.34 μM) .

Substituent Position and Bulk: Derivatives with substituents at the meta or ortho positions (e.g., 3-bromo-4-ethoxyphenyl or 2-bromo-5-methylphenyl) introduce steric and electronic variations. For instance, the ethoxy group in 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide may improve solubility or metabolic stability .

Biological Activity

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound possesses a unique structure that includes an amino group, a bromophenyl moiety, and a methoxy group attached to a benzene ring. These structural features are significant as they influence the compound's reactivity and biological interactions.

Target of Action : The compound is believed to interact with various biological targets, similar to other sulfonamide derivatives. Its primary proposed mechanism involves inhibition of specific enzymes or pathways associated with inflammation and microbial resistance.

Mode of Action : The compound may operate through a stepwise cycloaddition mechanism, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Biochemical Pathways : Studies suggest that this compound may modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, preliminary studies have shown that related compounds effectively inhibit bacterial growth through mechanisms such as competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Similar sulfonamide compounds have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting that this compound may also exhibit these properties .

Comparative Analysis with Similar Compounds

To understand the specific activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 5-amino-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide | Fluorine atom present | Enhanced anti-inflammatory effects |

| 5-amino-N-(4-methylphenyl)-2-methoxybenzene-1-sulfonamide | Methyl group addition | Increased solubility and bioavailability |

This table illustrates how variations in substituents can significantly affect both the reactivity and biological efficacy of sulfonamide derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamides:

- Antimicrobial Efficacy : A study utilizing the disc diffusion method reported that certain sulfonamides showed significant antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli .

- Inflammation Modulation : Research indicated that benzenesulfonamides could lower perfusion pressure in experimental models, suggesting their potential use in managing cardiovascular conditions linked to inflammation .

- Calcium Channel Interaction : Theoretical studies have suggested that some sulfonamides act as calcium channel inhibitors, which could underlie their anti-inflammatory effects .

Q & A

Basic Research Question

- NMR Analysis :

- ¹H NMR : Methoxy (-OCH₃) resonance at δ 3.8–4.0 ppm; aromatic protons (4-bromophenyl) appear as doublets (δ 7.2–7.6 ppm) .

- ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm; brominated aryl carbons at δ 120–135 ppm.

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .

- Structural Confounders : Impurities in synthesis (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (>95%) .

- Target Selectivity : Use molecular docking (AutoDock Vina) to predict binding to enzymes like carbonic anhydrase or tyrosine kinases .

Case Study : Inconsistent antifungal data may reflect strain-specific susceptibility; test against Candida albicans (CLSI M27 guidelines) and validate with in vivo models .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Research Question

Key SAR insights:

- Electron-Withdrawing Groups : Bromine at the 4-position enhances electrophilicity, improving enzyme inhibition (e.g., ΔG = −8.2 kcal/mol for ETA receptor binding) .

- Methoxy Position : 2-Methoxy stabilizes the sulfonamide conformation, increasing bioavailability (logP ~2.5) .

- Amino Group : Free -NH₂ enables hydrogen bonding with biological targets (e.g., COX-2 active site) .

Methodology : Synthesize analogs (e.g., 5-nitro or 5-fluoro substitutions) and compare activity via dose-response assays. Use Hammett σ constants to predict electronic effects .

What computational approaches (e.g., DFT, molecular dynamics) predict the reactivity and stability of this sulfonamide?

Advanced Research Question

- DFT Calculations :

- Calculate HOMO-LUMO gaps (η = ½(I − A)) to assess chemical hardness. For this compound, η ≈ 4.2 eV suggests moderate reactivity .

- Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential (ESP) maps for nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to estimate solubility (MD box: 10 Å padding, NPT ensemble) .

Validation : Compare computed IR spectra with experimental data to refine force field parameters.

How can multi-step synthesis pathways be designed to incorporate isotopic labeling (e.g., ¹³C, ¹⁵N) for metabolic tracking?

Advanced Research Question

- Isotope Introduction :

- Use ¹³C-labeled 4-bromobenzenesulfonyl chloride in the final sulfonylation step .

- Incorporate ¹⁵N via amination of 5-nitro precursors (e.g., catalytic hydrogenation with ¹⁵NH₃) .

Analytical Challenges : Confirm isotopic purity via HRMS (resolution >30,000) and ¹³C NMR (signal splitting analysis).

What crystallographic techniques address twinning or disorder in the crystal structure of this compound?

Advanced Research Question

- Twinning : Use SHELXL’s TWIN/BASF commands to refine data. For example, a twin fraction of 0.3–0.4 may require HKLF5 format .

- Disorder Modeling : Apply PART/SUMP restraints for overlapping atoms (e.g., methoxy rotation). Validate with R₁(all) < 0.08 .

Case Study : A 2021 study resolved 4-bromophenyl disorder using PLATON SQUEEZE to model solvent voids .

How does the electronic structure of the sulfonamide group influence its spectroscopic and reactivity profiles?

Basic Research Question

- Resonance Effects : Sulfonamide’s S=O groups delocalize electron density, reducing basicity (pKa ~10 vs. typical amines) .

- UV-Vis Spectroscopy : π→π* transitions in the aromatic system yield λmax ≈ 270 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .

Reactivity Insight : The sulfonamide acts as a leaving group in nucleophilic substitutions (e.g., SNAr with piperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.